2-Aminobenzothiazole-6-carboxylic acid hydrochloride
CAS No.: 18330-76-2
Cat. No.: VC21275184
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18330-76-2 |
---|---|
Molecular Formula | C8H7ClN2O2S |
Molecular Weight | 230.67 g/mol |
IUPAC Name | 2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H |
Standard InChI Key | UTKWPETXSJOITB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C=C1C(=O)O)SC(=N2)[NH3+].[Cl-] |
SMILES | C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SC(=N2)[NH3+].[Cl-] |
Introduction
Chemical Properties and Structure
Basic Information and Identifiers
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a crystalline compound with antimicrobial properties. The compound's fundamental identifiers and properties are summarized in Table 1.
Table 1: Chemical Identifiers and Properties
Property | Value |
---|---|
CAS Number | 18330-76-2 |
Molecular Formula | C8H7ClN2O2S |
Molecular Weight | 230.67 g/mol |
IUPAC Name | 2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H |
Standard InChIKey | UTKWPETXSJOITB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SC(=N2)[NH3+].[Cl-] |
The compound is derived from 2-aminobenzothiazole-6-carboxylic acid (CAS: 93-85-6), which has a molecular formula of C8H6N2O2S and molecular weight of 194.21 g/mol . The hydrochloride salt formation increases the molecular weight and modifies the physicochemical properties to enhance solubility in various solvents.
Structural Characteristics
The structure of 2-aminobenzothiazole-6-carboxylic acid hydrochloride consists of a benzothiazole scaffold with three key functional groups:
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An amino group (NH2) at the 2-position of the thiazole ring
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A carboxylic acid (COOH) at the 6-position of the benzene ring
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A hydrochloride salt formation with the amino group
This structural arrangement contributes to its ability to interact with various biological targets, particularly enzymes involved in bacterial processes. The compound's heterocyclic nature allows for multiple hydrogen bonding interactions, which are critical for its biological activity.
Biological Activity and Applications
Antimicrobial Properties
2-Aminobenzothiazole-6-carboxylic acid hydrochloride exhibits notable antimicrobial properties, functioning as an inhibitor of bacterial growth. Its mechanism of action involves binding to enzymes such as urokinase-type plasminogen activator (uPA), which disrupts essential bacterial processes. This biological activity makes it a compound of interest for potential development of new antimicrobial agents.
The antibacterial properties of this compound align with the broader applications of benzothiazole derivatives, many of which show significant activity against various microorganisms. The specificity of the 6-carboxylic acid substitution and the hydrochloride salt formation likely contribute to its particular efficacy profile.
Research Applications
The compound is primarily used for industrial and scientific research purposes . In the broader context of benzothiazole derivatives, these compounds have applications in:
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Drug discovery and development
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Agricultural chemicals
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Materials science
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Biomedical research
The utility of 2-aminobenzothiazole derivatives as building blocks for the synthesis of more complex heterocycles through multicomponent reactions has been highlighted in recent research (2017-2024) . This approach enables the efficient and sustainable construction of novel bioactive molecules with potential pharmaceutical applications.
Comparative Analysis
Comparison with Parent Compound
The hydrochloride salt form of 2-aminobenzothiazole-6-carboxylic acid offers several advantages over the free base form. Table 2 summarizes the key differences between the two forms.
Table 2: Comparison of Free Base and Hydrochloride Salt Forms
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C8H6N2O2S | C8H7ClN2O2S |
Molecular Weight | 194.21 g/mol | 230.67 g/mol |
Solubility | Lower solubility in water | Enhanced aqueous solubility |
Stability | Standard stability | Improved stability |
Melting Point | >300°C | Not specified in sources |
Applications | Base compound | Preferred for biological applications |
The hydrochloride salt formation enhances the solubility and stability of the compound, making it more suitable for various applications, particularly those requiring dissolution in aqueous media. This is a common modification strategy in pharmaceutical chemistry to improve the bioavailability of drug candidates.
Relationship to Other Benzothiazole Derivatives
2-Aminobenzothiazole-6-carboxylic acid hydrochloride belongs to a larger family of benzothiazole derivatives, many of which demonstrate diverse biological activities. The 2-amino substitution is particularly significant as it provides a reactive site for further functionalization and contributes to the compound's ability to interact with biological targets .
Recent research has focused on using 2-aminobenzothiazole as a starting material in multicomponent reactions for the synthesis of diverse heterocycles with potential bioactive properties . This highlights the broader significance of this structural class in modern organic chemistry and pharmaceutical research.
Future Research Perspectives
Synthetic Methodologies
The development of more efficient and sustainable methods for synthesizing 2-aminobenzothiazole-6-carboxylic acid hydrochloride represents another area for future research. Multicomponent reactions using 2-aminobenzothiazole as a starting material have shown promise for the efficient construction of complex heterocycles , and similar approaches might be applied to optimize the synthesis of this specific derivative.
Green chemistry principles could be incorporated into synthesis protocols to reduce environmental impact and improve efficiency, aligning with current trends in sustainable chemical manufacturing.
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